4-Bromo-2-(2-methylbenzyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-bromo-2-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-11(10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3 |
InChI Key |
DJFRKHKHMGJPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of 4-Bromo-2-(2-methylbenzyl)phenol
The construction of the this compound scaffold relies on the precise and controlled introduction of its key structural features: the hydroxyl group, the 2-methylbenzyl substituent, and the bromine atom at the para-position to the hydroxyl group.
The regioselective bromination of phenolic compounds is a critical step in the synthesis of this compound. The hydroxyl group of the phenol (B47542) ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. The challenge lies in achieving high selectivity for the desired para-brominated product over the ortho-isomer.
Several methods have been developed to achieve high para-selectivity in phenol bromination. One approach involves the use of a combination of HBr and dimethyl sulfoxide (B87167) (DMSO) or trimethylsilyl (B98337) bromide (TMSBr) and DMSO. chemistryviews.org However, these methods can suffer from the production of toxic byproducts and could be improved in terms of selectivity. chemistryviews.org A significant improvement has been demonstrated by replacing DMSO with sulfoxides bearing bulkier substituents, such as (4-ClC₆H₄)₂SO, in acetonitrile (B52724) at room temperature. chemistryviews.org This system, using TMSBr as the bromine source, has been shown to yield para-brominated phenols with high selectivity (up to 99:1). chemistryviews.org The enhanced selectivity is attributed to the formation of an O–H···S hydrogen bond between the phenol and the thioether byproduct, which sterically hinders the ortho-positions and favors para-bromination. chemistryviews.org
Another effective method for regioselective monobromination of phenols utilizes potassium bromide (KBr) in conjunction with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagent. nih.govmdpi.com This system demonstrates a strong preference for bromination at the para position. nih.govmdpi.com If the para position is already occupied, the ortho position becomes the favored site. nih.govmdpi.com The reaction proceeds under mild conditions and is noted for its high atom economy and the use of inexpensive reagents. nih.govmdpi.com
The choice of brominating agent and reaction conditions can significantly influence the regioselectivity. For instance, the use of N-benzyl-DABCO tribromide has been reported as a stable and efficient bromine source for the high-yielding, regioselective bromination of phenols and aromatic amines. researchgate.net
Table 1: Comparison of Reagents for Regioselective Bromination of Phenols
| Reagent System | Key Features | Selectivity (para/ortho) | Reference |
|---|---|---|---|
| TMSBr / (4‐ClC₆H₄)₂SO | Mild conditions, high selectivity, recyclable byproduct. | Up to 99/1 | chemistryviews.org |
| KBr / ZnAl–BrO₃⁻–LDHs | Excellent regioselectivity, inexpensive reagents, high atom economy. | Highly para-selective | nih.govmdpi.com |
| HBr / DMSO | Traditional method. | Lower selectivity (e.g., 72/28 at 40°C) | ccspublishing.org.cn |
| N-Benzyl-DABCO tribromide | Stable, solid bromine source, high-yielding. | High regioselectivity | researchgate.net |
Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds by attaching alkyl groups to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com In the context of synthesizing this compound, a Friedel-Crafts type reaction could be employed to introduce the 2-methylbenzyl group onto the phenolic precursor.
The reaction mechanism involves the generation of a carbocation or a carbocation-Lewis acid complex from the alkylating agent (e.g., 2-methylbenzyl halide). mt.com This electrophile then attacks the electron-rich aromatic ring of the phenol. mt.com The hydroxyl group's activating and ortho-, para-directing effect would favor substitution at the position ortho to it. Subsequent bromination would then occur at the para position.
A variety of catalysts can be used for Friedel-Crafts reactions, including solid acids like zeolites, which are common in industrial applications. wikipedia.org The reaction can also be extended to include alkylating agents other than alkyl halides, such as alkenes, enones, and epoxides in the presence of protons. wikipedia.org It is important to note that Friedel-Crafts alkylations can sometimes be reversible, a property that can be exploited in certain synthetic strategies. wikipedia.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds, including carbon-bromine (C-Br) bonds. researchgate.netresearchgate.net Reactions like the Suzuki, Heck, and Negishi couplings are widely used due to their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org
For the synthesis of this compound, a Suzuki cross-coupling reaction could be envisioned. nih.gov This would typically involve the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nobelprize.org For instance, 2-(2-methylbenzyl)phenol could be coupled with a suitable boron-containing reagent to introduce the benzyl (B1604629) group, or a suitably substituted boronic acid could be coupled with a brominated phenol derivative.
The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent (e.g., organoboron compound in Suzuki coupling), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. caltech.edu These reactions are advantageous due to their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. caltech.edu
While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied. For example, a reaction could be designed that combines a phenol, a source of the 2-methylbenzyl group, and a brominating agent in a one-pot process.
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides has been reported for the synthesis of 4-bromo quinolines, demonstrating the utility of cascade processes in forming complex, halogenated aromatic structures. mdpi.com A similar cascade approach could potentially be developed for the synthesis of this compound, where the formation of multiple bonds occurs in a controlled sequence.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing byproducts and reaction times.
In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount. researchgate.net The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.
For Suzuki cross-coupling reactions, a variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netnih.gov The choice of ligand can significantly impact the reaction's efficiency. For example, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) are commonly employed. The development of specialized ligands, such as the Buchwald and Herrmann palladacycles, has enabled the coupling of even challenging substrates.
The effect of the catalyst system extends to Friedel-Crafts reactions as well. While traditional Lewis acids like AlCl₃ are effective, the development of more environmentally benign and recyclable solid acid catalysts is an active area of research. wikipedia.orgmt.com
Solvent Effects and Temperature Dependence in Synthetic Pathways
The synthesis of substituted bromophenols, a class to which this compound belongs, is highly sensitive to solvent and temperature. These parameters are critical in controlling regioselectivity and the extent of bromination. For instance, the bromination of phenol can yield different products based on the reaction medium; in polar solvents like water, polysubstitution is common, whereas non-polar solvents tend to favor mono-substitution youtube.com.
Temperature also plays a pivotal role. In the gas-phase bromination of phenol, the ratio of ortho- to para-bromophenol increases with rising temperature researchgate.net. Conversely, for many solution-phase reactions, lower temperatures are employed to enhance selectivity youtube.com. The optimization of a regioselective monobromination process for phenols identified 35°C as the ideal temperature, preventing the formation of byproducts that occur at higher temperatures mdpi.com. The choice of solvent can be multifunctional; in one oxidative bromination system, acetic acid served as both the solvent and the necessary acid provider for the reaction to proceed mdpi.com.
The following table summarizes the impact of solvent and temperature on the synthesis of various brominated phenolic compounds, illustrating the principles applicable to the synthesis of the target molecule.
| Reaction | Solvent | Temperature | Effect | Reference |
| Bromination of Phenol | Carbon Disulfide (CS₂) | Low Temperature | Favors mono-bromination, para-product is major. | youtube.com |
| Bromination of Phenol | Water | Room Temperature | Leads to 2,4,6-tribromophenol (B41969) (polysubstitution). | youtube.com |
| Regioselective Bromination | Acetonitrile | Room Temperature | High para-selectivity with TMSBr and a bulky sulfoxide. | chemistryviews.org |
| Oxidative Monobromination | Acetic Acid / Water | 35 °C | Optimal temperature for high yield of mono-brominated product. | mdpi.com |
| Gas-Phase Bromination | N/A (Gas Phase) | 200-500 °C | Ortho/para ratio increases with temperature. | researchgate.net |
This table is interactive and can be sorted by column.
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry emphasizes the use of environmentally benign methods. For a molecule like this compound, several green chemistry principles can be applied to its synthesis.
Alternative Solvents and Reagents: A key green strategy is the replacement of hazardous solvents and reagents. Using water as a solvent for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is a prominent example researchgate.netacs.org. Furthermore, green brominating agents, such as those prepared from the alkaline intermediates of industrial bromine recovery, offer a safer alternative to using liquid bromine directly researchgate.net. The ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695) provides a mild and efficient route to phenol precursors, avoiding harsher traditional methods rsc.org.
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and lowering energy consumption mdpi.comjddhs.com. This technique has been successfully applied to palladium-catalyzed cross-coupling reactions, a key step in modifying brominated aromatics acs.orgmdpi.com.
Catalysis: The use of catalysts is inherently green as it reduces the amount of waste generated. Biocatalysis, which employs enzymes or whole microorganisms, offers high selectivity under mild conditions, minimizing byproducts jddhs.com. For C-C bond formation, heterogeneous catalysts like palladium on carbon (Pd/C) are advantageous as they can be easily recovered and reused acs.org.
Post-Synthetic Derivatization and Functionalization of this compound
Once synthesized, the title compound offers three distinct sites for further chemical modification, allowing for the creation of a diverse library of derivatives.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for derivatization, most commonly through esterification and etherification.
Esterification: Phenols react with acyl chlorides and acid anhydrides to form esters libretexts.org. While the reaction with carboxylic acids is typically slow, the use of more reactive derivatives like ethanoyl chloride proceeds readily at room temperature. For less reactive acylating agents, the reaction can be accelerated by first converting the phenol to its more nucleophilic sodium phenoxide salt using a base like sodium hydroxide (B78521) libretexts.org.
Etherification: The synthesis of phenol ethers is another fundamental transformation ambeed.com. This can be achieved through various methods, including the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. Catalytic methods for phenol alkylation have also been extensively reviewed, offering pathways using both homogeneous and heterogeneous catalysts magtech.com.cn.
| Reaction Type | Reagent(s) | Product Type | Reference |
| Esterification | Acyl Chloride (e.g., CH₃COCl) | Phenyl Ester | libretexts.org |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Phenyl Ester | libretexts.org |
| Etherification | Alkyl Halide + Base | Phenyl Ether | ambeed.comjeeadv.ac.in |
This table is interactive and can be sorted by column.
Transformations Involving the Aromatic Bromine Atom
The bromine atom on the aromatic ring is an excellent functional group for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for this purpose wikipedia.org.
The reaction couples an organohalide (in this case, the aryl bromide) with an organoboron species (like a phenylboronic acid) in the presence of a palladium catalyst and a base wikipedia.org. This transformation is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid coupling partners mdpi.comnih.gov. The general reactivity trend for halides in these couplings is I > Br > Cl, making aryl bromides excellent substrates mdpi.com. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst mdpi.comwikipedia.org.
By applying the Suzuki reaction to this compound, the bromine atom can be replaced with a wide array of aryl or heteroaryl groups, demonstrating its utility in late-stage functionalization.
| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |
| Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. | acs.orgmdpi.comnih.gov |
| Sonogashira Coupling | Aryl Bromide + Terminal Alkyne | Palladium(0) complex + Copper(I) co-catalyst | Forms C(sp²)-C(sp) bonds; synthesizes arylalkynes. | acs.org |
This table is interactive and can be sorted by column.
Chemical Modifications of the Benzyl Moiety
The 2-methylbenzyl group presents two primary sites for chemical modification: the benzylic methylene (B1212753) (-CH₂-) bridge and the methyl (-CH₃) group on the second aromatic ring.
Reactions at the Benzylic Methylene Group: The benzylic -CH₂- position is activated towards both oxidation and halogenation reactions. Catalytic oxidation could convert this group into a ketone (carbonyl) function, significantly altering the electronic and steric profile of the molecule. For example, related benzyl alcohols can be oxidized under various catalytic conditions researchgate.net.
Reactions at the Tolyl Methyl Group: The methyl group attached to the benzyl ring is also susceptible to oxidation, which could proceed selectively under the right conditions to form a benzaldehyde (B42025) or benzoic acid derivative. Additionally, this methyl group, being benzylic in nature, can undergo free-radical halogenation to introduce a halomethyl group, which can then be used for further nucleophilic substitution reactions. The selective oxidative removal of a p-methylbenzyl (MBn) group in the presence of other protecting groups highlights the reactivity of this type of functionality acs.org.
These potential transformations underscore the synthetic versatility of the benzyl moiety, allowing for extensive structural diversification.
Comprehensive Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
For 4-Bromo-2-(2-methylbenzyl)phenol, one would expect a specific set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts (δ), measured in parts per million (ppm), would indicate the electronic environment of each unique proton and carbon atom. The expected signals would correspond to the protons and carbons of the substituted phenol (B47542) ring, the methylbenzyl group, the methylene (B1212753) bridge, and the phenolic hydroxyl group. Integration of the ¹H NMR signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹H (Phenolic OH) | 4.5 - 6.0 |
| ¹H (Aromatic) | 6.5 - 7.5 |
| ¹H (Benzylic CH₂) | ~4.0 |
| ¹H (Methyl CH₃) | ~2.3 |
| ¹³C (Aromatic C-O) | 150 - 155 |
| ¹³C (Aromatic C-Br) | 110 - 115 |
| ¹³C (Aromatic) | 115 - 140 |
| ¹³C (Benzylic CH₂) | 30 - 40 |
To unambiguously assign the signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenolic and benzyl (B1604629) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the benzyl group and the phenol ring via the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, helping to define the molecule's preferred conformation and stereochemistry.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
MS is used to determine the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.
HRMS would be employed to determine the exact molecular mass of this compound with high precision. This allows for the calculation of its elemental formula (C₁₄H₁₃BrO), confirming the presence and number of each type of atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.
In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide evidence for the compound's structure. For instance, characteristic fragments would likely correspond to the loss of the bromine atom, the cleavage of the benzyl group, or other predictable bond scissions.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound (Note: This table is predictive and not based on experimental data.)
| Analysis | Predicted m/z Value | Interpretation |
|---|---|---|
| HRMS ([M]+) | ~292.0150 / 294.0130 | Molecular ion peak showing bromine isotope pattern |
| MS/MS Fragment | ~213.0493 | Loss of Br |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the phenol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings and methyl/methylene groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and the C-Br stretch (typically in the fingerprint region below 1000 cm⁻¹).
Table 3: Predicted IR and Raman Active Functional Group Vibrations for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Phenol) | 1200 - 1260 | IR |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, specific X-ray crystallographic studies for the compound this compound have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational analysis in the crystalline state, cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is a fundamental technique for unequivocally establishing the three-dimensional arrangement of atoms and molecules in a solid. This experimental method would be essential to understand the precise structural features of this compound.
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, any description of the crystal packing and intermolecular interactions of this compound would be purely speculative. A complete analysis would typically involve identifying and quantifying various non-covalent interactions that stabilize the crystal lattice. These interactions could include:
Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atom can also act as a hydrogen bond acceptor. It would be anticipated that strong O-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or more complex networks of molecules.
Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen.
A detailed analysis would require the precise measurement of intermolecular distances and angles, which can only be obtained from a solved crystal structure.
Conformational Analysis in the Crystalline State
The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the methylene bridge (-CH2-) to the phenolic ring and the bond connecting it to the 2-methylbenzyl ring. The specific conformation adopted in the solid state would be a result of the interplay between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal lattice.
Key conformational parameters that would be determined from an X-ray structure analysis include:
Torsion Angles: The dihedral angles defining the orientation of the two aromatic rings with respect to each other.
Bond Angles: The C-C-C and C-C-O bond angles, which might show slight deviations from ideal values due to steric strain.
The conformation in the crystalline state represents a low-energy state for the molecule within that specific packing arrangement. It is important to note that this solid-state conformation may differ from the preferred conformation in solution or in the gas phase.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical predictions of the molecule's preferred conformation and potential intermolecular interaction motifs. However, these theoretical models would require experimental validation from a single-crystal X-ray diffraction study.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Theory Calculations
The electronic properties of a molecule like 4-Bromo-2-(2-methylbenzyl)phenol are fundamental to understanding its reactivity, spectroscopic characteristics, and intermolecular interactions. Computational methods provide a powerful lens for examining these features at the quantum mechanical level.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Following optimization, a range of ground-state properties would be calculated. These often include:
Electron Density Distribution: Mapping the electron density reveals regions of high and low electron concentration, which are crucial for understanding chemical bonding and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the electrostatic potential on the surface of the molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the hydroxyl group and the bromine atom would be of particular interest.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability.
A hypothetical data table for the ground state properties of this compound, as would be generated from a DFT calculation, is presented below. The values are illustrative.
| Property | Hypothetical Calculated Value |
| Total Energy (Hartree) | -3456.789 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 2.5 |
Conformational Landscape and Molecular Dynamics Simulations
The flexibility of the benzyl (B1604629) group in this compound means the molecule can exist in multiple conformations. Understanding this conformational landscape is essential for a complete picture of its behavior.
Identification of Stable Conformers and Energy Barriers
A systematic conformational search would be performed to identify all stable, low-energy conformers. This is often achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the two aromatic rings. For each starting geometry, an optimization would be carried out. The relative energies of the resulting conformers indicate their relative populations at a given temperature. The energy barriers for rotation between these conformers would also be calculated, typically by locating the transition state structures that connect them.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies are a standard output of DFT calculations. These predicted frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized molecule. Each vibrational mode can be animated to understand the specific atomic motions involved.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for assigning peaks in experimental NMR spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This involves calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
A hypothetical comparison of predicted and experimental spectroscopic data is shown in the table below.
| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |
| O-H Stretch (IR, cm⁻¹) | 3650 | 3645 |
| ¹³C Shift (C-OH, ppm) | 155.2 | 154.8 |
| λmax (UV-Vis, nm) | 285 | 283 |
Computational Studies on Reaction Mechanisms and Transition States
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These maps allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a quantitative understanding of reaction pathways.
Electrophilic aromatic substitution is a cornerstone of phenol (B47542) chemistry. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this compound, the para position is blocked by a bromine atom. The 2-position is occupied by the 2-methylbenzyl group, leaving the positions ortho and meta to the hydroxyl group as potential sites for substitution.
Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the possible intermediates (Wheland intermediates or sigma complexes). The stability of these intermediates is a key determinant of the reaction pathway. The resonance structures of the intermediates for attack at the positions ortho and meta to the hydroxyl group illustrate the directing effects of the substituents.
For this compound, electrophilic attack is predicted to occur predominantly at the position ortho to the powerful activating hydroxyl group (the 6-position). The 2-methylbenzyl group at the 2-position provides some steric hindrance, which could influence the regioselectivity of the substitution. DFT calculations on similar phenolic systems can provide quantitative estimates of the activation barriers for substitution at different positions. These calculations typically involve optimizing the geometry of the transition state for the electrophilic attack and calculating its energy relative to the reactants.
A hypothetical reaction coordinate diagram for the bromination of 2-(2-methylbenzyl)phenol (a closely related analogue) would show a lower activation energy for substitution at the 4- and 6-positions compared to the 3- and 5-positions, due to the resonance stabilization provided by the hydroxyl group. The presence of the bromine atom at the 4-position in the title compound would direct further substitution to the 6-position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Activating/Deactivating Groups | Predicted Outcome |
| 3 | Meta to -OH (activating), Meta to -Br (deactivating), Meta to -CH₂Ar (weakly activating) | Unlikely |
| 5 | Meta to -OH (activating), Ortho to -Br (deactivating), Meta to -CH₂Ar (weakly activating) | Unlikely |
| 6 | Ortho to -OH (activating), Meta to -Br (deactivating), Meta to -CH₂Ar (weakly activating) | Most Probable Site |
This table is based on established principles of electrophilic aromatic substitution and does not represent specific computational data for the title compound.
The phenolic hydroxyl group is a well-known scavenger of free radicals. This antioxidant activity is due to the ability of the phenol to donate its hydroxyl hydrogen atom to a radical, forming a relatively stable phenoxyl radical. Computational chemistry is a valuable tool for studying the energetics and kinetics of these radical reactions.
The key thermodynamic parameter governing the hydrogen-donating ability of a phenol is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker O-H bond and a greater propensity to donate the hydrogen atom. DFT calculations can provide accurate estimates of O-H BDEs. For this compound, the BDE would be influenced by the electronic effects of the bromo, and 2-methylbenzyl substituents. The electron-withdrawing nature of the bromine atom at the para position would be expected to slightly increase the O-H BDE compared to phenol itself. Conversely, the electron-donating 2-methylbenzyl group at the ortho position would be expected to slightly decrease the O-H BDE.
Kinetic studies of radical scavenging reactions can also be modeled computationally. The reaction of a phenol with a radical, such as the hydroxyl radical (•OH), can proceed via different pathways, including hydrogen atom transfer (HAT) from the hydroxyl group or radical addition to the aromatic ring. A theoretical study on the reaction of phenol with the hydroxyl radical has shown that radical addition to the ortho and para positions is kinetically favored over hydrogen abstraction from the hydroxyl group in the gas phase. researchgate.net However, in solution, the mechanism can be more complex.
For this compound, computational modeling could predict the branching ratios between these different pathways and calculate the rate constants for each. The presence of the bulky 2-methylbenzyl group might sterically hinder the addition of radicals to the ortho position.
Table 2: Calculated Reaction Enthalpies (ΔH) and Activation Energies (Ea) for the Reaction of Phenol with Hydroxyl Radical (•OH) in the Gas Phase
| Reaction Pathway | ΔH (kJ/mol) | Ea (kJ/mol) |
| Ortho-addition | -113.8 | 13.4 |
| Meta-addition | -86.2 | 43.1 |
| Para-addition | -123.0 | 9.6 |
| Hydrogen Abstraction | -69.5 | 28.5 |
Data adapted from a theoretical study on the reaction of phenol and hydroxyl radical. researchgate.net This data is for the parent phenol molecule and serves as an illustrative example.
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms
There is currently no publicly available information detailing the molecular targets or binding mechanisms of 4-Bromo-2-(2-methylbenzyl)phenol.
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
No studies on the in vitro enzyme inhibition kinetics or the mechanism of action for this compound have been found in the searched scientific literature.
Receptor Binding Studies and Ligand-Protein Interaction Profiling
Information regarding receptor binding studies or the ligand-protein interaction profile of this compound is not available in the public domain.
Modulation of Intracellular Signaling Pathways and Molecular Events
There is no research available that describes the modulation of intracellular signaling pathways or other molecular events by this compound.
Effects on Gene Expression and Protein Regulation (Transcriptomic and Proteomic Analysis)
No transcriptomic or proteomic analyses have been published that would indicate the effects of this compound on gene expression or protein regulation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
No structure-activity relationship (SAR) studies for this compound focusing on mechanistic insights have been identified.
Impact of Bromine Substitution on Biological Activity
The introduction of a bromine atom onto the phenol (B47542) backbone significantly alters its physicochemical properties, which in turn can have a profound impact on its biological activity. The position and number of bromine substituents are key determinants of this effect. nih.gov Halogenation, including bromination, is a recognized strategy for enhancing the biological activity of phenolic compounds. nih.gov
The effects of bromination can be multifaceted:
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the acidity (pKa) of the phenolic hydroxyl group. This change in acidity affects the ionization state of the molecule at physiological pH, which can be critical for its ability to interact with biological targets, such as enzyme active sites or protein-binding pockets. The reaction rate of phenols with other molecules can be significantly higher for the ionized phenoxide form. researchgate.net
Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes, such as cell walls or the blood-brain barrier, potentially leading to increased bioavailability at the target site.
Steric and Binding Interactions: The size of the bromine atom can promote specific steric interactions (van der Waals forces) within a receptor binding site, potentially leading to higher binding affinity and potency. Studies on brominated phenols from marine algae suggest that the diphenylmethane (B89790) skeleton and the bromine moiety are essential for certain enzyme inhibitions. nih.gov
Table 1: Illustrative Impact of Bromination on Biological Activity of Phenolic Compounds
| Parent Compound | Brominated Analogue | Observed Effect | Reference |
|---|---|---|---|
| Thymol | 4-Bromothymol | Up to 15-fold increase in antimicrobial activity against various pathogenic strains. | nih.gov |
| Phenol Derivative (1.18) | Brominated Phenol Derivative (1.19) | Slight increase in antioxidant activity. | nih.gov |
| Phenol Derivative (1.5) | Brominated Phenol Derivative (1.15) | Slight decrease in antioxidant activity. | nih.gov |
Influence of Methylbenzyl Moiety on Molecular Recognition
The influence of this group can be broken down as follows:
Hydrophobic Interactions: The benzyl (B1604629) portion of the moiety is largely nonpolar and lipophilic. This allows it to form favorable hydrophobic interactions with nonpolar pockets within a protein's binding site, helping to anchor the molecule in a specific orientation.
Steric Bulk and Shape Complementarity: The presence of the bulky benzyl group, further substituted with a methyl group, dictates the three-dimensional shape of the molecule. For effective biological activity, this shape must be complementary to the topology of the target's binding site. The specific ortho position of the methyl group on the benzyl ring introduces a particular twist or conformation that can be crucial for fitting into a precisely shaped pocket, potentially enhancing selectivity for a specific target over others.
While direct studies on the 2-methylbenzyl moiety of this specific phenol are not widely available, research on other benzyl-containing compounds highlights the importance of this group in biological interactions. For example, molecular docking studies of 1-benzyl-2-phenyl-1H-benzimidazole derivatives have been used to analyze their binding modes within enzyme active sites, demonstrating the key role of the benzyl group in establishing binding affinity. biointerfaceresearch.com
Chemoinformatic and In Silico Approaches to Predict Biological Interactions
Computational methods, including chemoinformatics and in silico modeling, provide powerful tools for predicting and understanding the biological interactions of chemical compounds at a molecular level. These approaches can generate hypotheses, guide experimental work, and rationalize observed activities.
Molecular Docking and Dynamics Simulations of Compound-Target Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com For this compound, docking simulations could be used to screen for potential protein targets and to hypothesize its binding mode.
A typical molecular docking workflow would involve:
Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).
Computationally placing the 3D structure of this compound into the active site of the target protein.
Using a scoring function to evaluate and rank different binding poses based on the predicted binding affinity or free energy.
The simulation would likely predict key intermolecular interactions between the compound and amino acid residues in the binding site. Molecular dynamics (MD) simulations can further refine this by simulating the movement of the atoms in the complex over time, providing insights into its stability and conformational changes.
Table 2: Predicted Molecular Interactions for this compound in a Hypothetical Enzyme Active Site
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Phenolic -OH group | Hydrogen Bond (Donor and/or Acceptor) | Serine, Threonine, Histidine, Aspartate, Glutamate |
| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Leucine, Valine, Phenylalanine, Methionine |
| 2-Methylbenzyl Group | Hydrophobic Interactions, van der Waals Forces | Leucine, Isoleucine, Valine, Alanine, Tryptophan |
| Phenol Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Such studies on other substituted phenols have successfully been used to support experimental findings and explain the basis of their biological activity, such as enzyme inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijsmr.in By developing a mathematical model, QSAR can predict the activity of new compounds and provide mechanistic insights into which molecular properties are most important for activity. tandfonline.comnih.gov
For a series of analogues of this compound, a QSAR model could be developed to explain variations in a specific biological activity, such as cytotoxicity or antibacterial effect. ijsmr.infrontiersin.org This involves calculating a range of molecular descriptors for each compound and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the model. ijsmr.intandfonline.com
Key molecular descriptors relevant for phenolic compounds in QSAR studies fall into several categories: nih.gov
Physicochemical/Hydrophobic Descriptors: These describe a molecule's lipophilicity, which affects its ability to cross membranes. The most common descriptor is logP (the octanol-water partition coefficient). ijsmr.intandfonline.com
Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for forming bonds and interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and pKa. ijsmr.intandfonline.comnih.gov
Topological/Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume (MV), and various connectivity indices. tandfonline.comnih.gov
Constitutional Descriptors: These relate to the atomic composition of the molecule, such as the number of specific atoms or functional groups. nih.gov
A resulting QSAR equation might suggest, for example, that activity increases with higher lipophilicity (a positive coefficient for logP) but decreases with a large dipole moment (a negative coefficient for DM). Such a model provides testable hypotheses about the mechanism of action, suggesting that hydrophobic interactions are key drivers of activity. tandfonline.com
Table 3: Common Molecular Descriptors Used in QSAR Models for Phenolic Compounds
| Descriptor Category | Descriptor Name | Abbreviation | Property Represented | Reference |
|---|---|---|---|---|
| Hydrophobic | Octanol-Water Partition Coefficient | logP | Lipophilicity and membrane permeability. | ijsmr.intandfonline.com |
| Electronic | Energy of Highest Occupied Molecular Orbital | HOMO | Electron-donating ability. | ijsmr.in |
| Energy of Lowest Unoccupied Molecular Orbital | LUMO | Electron-accepting ability. | ijsmr.in | |
| Dipole Moment | DM | Polarity and charge distribution. | tandfonline.com | |
| Acid Dissociation Constant | pKa | Ionization state at a given pH. | ijsmr.in | |
| Steric/Topological | Molecular Volume | MV | Molecular size and bulk. | tandfonline.com |
| Molecular Weight | MW | Overall mass of the molecule. | nih.gov | |
| Constitutional | Number of Atoms | n | Basic molecular constitution. | tandfonline.com |
Environmental Chemistry and Degradation Pathways
Photodegradation Mechanisms of 4-Bromo-2-(2-methylbenzyl)phenol
Photodegradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight. For aromatic compounds like this compound, this process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive intermediates that can undergo further transformations.
In both atmospheric and aquatic environments, the hydroxyl radical (•OH) is a key oxidant that plays a crucial role in the degradation of many organic pollutants, including phenolic compounds. nih.govepa.gov These highly reactive species can initiate the breakdown of this compound through addition to the aromatic ring or by abstracting a hydrogen atom from the hydroxyl group or the methyl group. nih.gov
The reaction of hydroxyl radicals with cresols (methylphenols), which share structural similarities with the target compound, has been shown to result in the formation of dihydroxytoluenes and methyl-1,4-benzoquinone. epa.govresearchgate.net The position of the methyl and hydroxyl groups on the aromatic ring influences the sites of •OH attack. nih.gov For instance, in o-cresol (B1677501) and p-cresol (B1678582), the methyl group modifies the directing effect of the hydroxyl group, influencing the distribution of the resulting dihydroxytoluene isomers. nih.gov It is plausible that similar mechanisms govern the degradation of this compound, where the hydroxyl radical would preferentially attack the electron-rich positions on the phenol (B47542) ring, leading to hydroxylated intermediates. The presence of the bromine atom and the 2-methylbenzyl group will further influence the reaction pathways.
Table 1: Plausible Phototransformation Products of this compound Based on Analogue Studies
| Precursor Compound | Potential Transformation Products | Reaction Type | Reference |
| This compound | Hydroxylated derivatives | Hydroxyl radical addition | nih.gov |
| Debrominated phenol derivative | Reductive dehalogenation | acs.org | |
| Ring-opened products (e.g., organic acids) | Oxidative ring cleavage | nih.gov | |
| Brominated benzoquinones | Oxidation | researchgate.net |
This table presents hypothetical products based on the degradation of structurally similar compounds, as specific data for this compound is not available.
Biodegradation Pathways in Natural Environments
Biodegradation is a critical process for the removal of organic pollutants from soil and water, carried out by a diverse range of microorganisms, including bacteria and fungi. nih.govnih.gov Phenolic compounds are known to be biodegradable under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.govnih.gov
The microbial degradation of phenols and cresols typically proceeds through the formation of catechol or substituted catechols as central intermediates. nih.govoup.comnih.gov These catechols can then undergo ring cleavage via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to the formation of intermediates that can enter the Krebs cycle. nih.govnih.gov
For this compound, a plausible initial step in its biodegradation would be the enzymatic hydroxylation of the aromatic ring, potentially leading to a brominated catechol derivative. Alternatively, reductive dehalogenation, where the bromine atom is removed, could occur as an initial step, particularly under anaerobic conditions. acs.orgnih.gov The resulting 2-(2-methylbenzyl)phenol would then be further degraded. Microorganisms such as Pseudomonas, Bacillus, Acinetobacter, and Arthrobacter have been shown to degrade various phenolic and cresolic compounds. nih.govnih.govnih.gov
The rate of biodegradation of this compound in the environment is influenced by a multitude of factors. The presence of a competent microbial community with the necessary enzymes is paramount. Other key factors include:
pH: The pH of the soil or water can affect both the availability of the compound and the activity of microbial enzymes. Most phenol-degrading microorganisms exhibit optimal activity at a neutral pH. mdpi.com
Temperature: Microbial activity generally increases with temperature up to an optimum, beyond which it declines.
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. nih.gov
Oxygen Concentration: Aerobic degradation pathways require the presence of oxygen, while anaerobic pathways occur in its absence. The availability of oxygen can therefore determine the dominant degradation route.
Concentration of the Compound: High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their degradative activity. nih.gov
Presence of Other Pollutants: The presence of other organic or inorganic pollutants can either inhibit or in some cases enhance the biodegradation of the target compound through co-metabolism. nih.gov
Table 2: Key Factors Affecting the Biodegradation of Phenolic Compounds
| Factor | Influence on Biodegradation | General Optimal Conditions | Reference |
| Microbial Community | Presence of specific degradative enzymes | Diverse and adapted consortia | nih.govnih.gov |
| pH | Affects enzyme activity and compound speciation | Neutral (around 7.0) | mdpi.com |
| Temperature | Influences microbial metabolic rates | Mesophilic range (20-40 °C) | nih.gov |
| Nutrients | Essential for microbial growth (e.g., N, P) | Balanced C:N:P ratio | nih.gov |
| Oxygen | Determines aerobic vs. anaerobic pathways | Aerobic for faster degradation | nih.gov |
| Substrate Concentration | Can be inhibitory at high levels | Below toxic threshold | nih.gov |
Mobility and Environmental Fate Modeling
The mobility of this compound in the environment, particularly in soil, will be influenced by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). Compounds with lower water solubility and higher Kow values tend to adsorb more strongly to soil organic matter, reducing their mobility and potential for leaching into groundwater. The presence of the bromine atom and the benzyl (B1604629) group likely increases the hydrophobicity of the molecule compared to phenol, suggesting a tendency to partition to soil and sediment.
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.netmdpi.com These models integrate data on a chemical's properties with information about the environmental system to estimate concentrations in different media (air, water, soil, sediment) over time. For this compound, the lack of specific experimental data on its degradation rates and partitioning behavior makes accurate modeling challenging. However, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these parameters based on the chemical's structure. researchgate.netnih.gov Such models could provide initial estimates of its likely environmental behavior, but these would need to be validated with experimental data.
Sorption to Soil and Sediments
The tendency of this compound to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the environment. This process, known as sorption, is primarily influenced by the compound's hydrophobicity and the organic carbon content of the soil or sediment.
Due to the presence of the non-polar benzyl group and the bromine atom, this compound is expected to exhibit significant hydrophobic character. This hydrophobicity suggests a strong affinity for the organic matter fraction of soils and sediments. The primary mechanism of sorption for such non-ionizable organic compounds is hydrophobic partitioning.
The pH of the surrounding environment can also play a role. As a phenol, this compound is a weak acid. At pH values above its acid dissociation constant (pKa), the phenolic hydroxyl group will deprotonate, forming a phenolate (B1203915) anion. This ionized form is significantly more water-soluble and less likely to sorb to organic matter compared to the neutral molecule. Therefore, in more alkaline soils and waters, a decrease in sorption and an increase in mobility could be anticipated.
| Parameter | Predicted Influence on Sorption | Rationale |
| Soil/Sediment Organic Carbon | High sorption potential | The compound's hydrophobic nature, driven by the benzyl and bromo- groups, leads to strong partitioning into organic matter. |
| Environmental pH | Variable; decreased sorption at high pH | As a weak acid (phenol), it will ionize to a more water-soluble phenolate form at pH values above its pKa, reducing its affinity for organic matter. |
| Clay Mineral Content | Minor sorption potential | While some interaction with clay surfaces is possible, hydrophobic partitioning to organic matter is expected to be the dominant sorption mechanism. |
Volatilization and Atmospheric Transport
Volatilization, the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, is another key pathway influencing the environmental distribution of this compound. The likelihood of volatilization from soil and water surfaces is determined by the compound's vapor pressure and its Henry's Law constant.
The relatively large molecular size and the presence of a polar phenolic hydroxyl group, which can participate in hydrogen bonding, suggest that this compound likely has a low vapor pressure. This indicates a low tendency to evaporate into the atmosphere from pure substance or dry surfaces.
The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. For phenolic compounds, Henry's Law constants are generally low, signifying a preference to remain in the aqueous phase rather than volatilizing into the air. Given the structure of this compound, it is expected to have a low Henry's Law constant. Consequently, significant volatilization from moist soil or water bodies is not anticipated to be a major environmental transport pathway.
Despite a low intrinsic potential for volatilization, if the compound were to enter the atmosphere, its fate would be determined by its persistence and potential for long-range transport. In the troposphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl radicals (•OH). The presence of an electron-rich aromatic ring and benzylic hydrogens in this compound suggests it would be susceptible to atmospheric oxidation, likely limiting its potential for long-range atmospheric transport.
| Property | Estimated Value/Characteristic | Implication for Environmental Fate |
| Vapor Pressure | Low | Low tendency to volatilize from dry surfaces. |
| Henry's Law Constant | Low | Unlikely to volatilize significantly from water or moist soil. The compound favors remaining in the aqueous phase. |
| Atmospheric Persistence | Low to Moderate | Susceptible to degradation by atmospheric hydroxyl radicals, limiting the potential for long-range transport. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Analogues
While traditional methods for synthesizing brominated phenols exist, future research must prioritize the development of environmentally benign and efficient synthetic strategies for creating analogues of 4-Bromo-2-(2-methylbenzyl)phenol.
Green Chemistry Approaches: The development of "green" protocols is paramount. A highly efficient method for producing substituted phenols involves the ipso-hydroxylation of arylboronic acids, which can be followed by a one-pot bromination using a hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system. miljodirektoratet.no This approach is scalable, occurs at room temperature with a reaction time of just one minute, and avoids the need for chromatographic purification, representing a significant advancement in sustainable synthesis. miljodirektoratet.no
Enzymatic and Biomimetic Catalysis: Nature offers a blueprint for precise and sustainable halogenation. Future work should explore the use of halogenating enzymes for synthesizing analogues.
FADH₂-Dependent Halogenases: These enzymes are capable of incorporating bromide atoms into aromatic compounds activated for electrophilic attack. nih.gov They operate as a two-component system with a flavin reductase and offer high selectivity. nih.govresearchgate.net
Vanadium-Dependent Haloperoxidases (V-HPOs): Found in marine organisms, V-HPOs are known to catalyze the bromination of various substrates, including phenols. acs.org Investigating the substrate scope of these enzymes could yield novel brominated derivatives.
Biomimetic Catalysts: Research into synthetic catalysts that mimic the function of these enzymes, such as certain oxido-molybdenum(V) complexes, has shown remarkably high turnover frequencies for the selective oxidative bromination of phenols. nih.gov Developing these biomimetic systems could offer a bridge between biological and industrial-scale synthesis.
A comparison of potential synthetic strategies is outlined in the table below.
| Method | Key Features | Potential Advantages for Analogue Synthesis |
| Green H₂O₂/HBr System | One-pot hydroxylation and bromination; rapid reaction (1 min); room temperature. miljodirektoratet.no | High efficiency, scalability, reduced waste, broad substrate scope. miljodirektoratet.no |
| FADH₂-Dependent Halogenases | High selectivity for bromination of activated aromatic rings. nih.govresearchgate.net | Precise control over regioselectivity, mild reaction conditions. |
| Vanadium Haloperoxidases | Natural enzymatic catalysis for bromination. acs.org | Environmentally benign, potential for novel transformations. |
| Photocatalysis | Use of light to drive oxidation of phenolic compounds. researchgate.net | Potential for novel reactivity and use of renewable energy sources. researchgate.net |
This table is generated based on data from the referenced articles to compare potential future synthetic routes.
Integration of Advanced Analytical Techniques for In Situ Monitoring
To optimize the synthesis of this compound analogues, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. These methods provide deep mechanistic insights and allow for rapid optimization, moving beyond traditional offline analysis.
The synthesis of these compounds often involves electrophilic aromatic substitution, a well-studied but complex reaction class. masterorganicchemistry.com Future studies should employ techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy to follow these reactions as they happen.
Raman Spectroscopy: This technique is a powerful tool for monitoring chemical reactions in real-time. spectroscopyonline.com By using a fiber-optic probe, spectra can be collected directly from the reaction vessel, allowing researchers to track the consumption of reactants and the formation of products and intermediates. youtube.com It is particularly well-suited for monitoring changes in carbon-carbon double bonds during polymerization or other functional group transformations. spectroscopyonline.com Its application has been demonstrated for monitoring microwave-promoted reactions and solid-state milling reactions, showcasing its versatility. researchgate.netnih.gov
NMR Spectroscopy: While often used for final product characterization, NMR can also be used for in-situ monitoring. acs.orgyoutube.com For electrophilic aromatic substitution reactions, ¹³C NMR is particularly valuable as it can differentiate between ortho, meta, and para substitution patterns by observing the unique chemical shifts of each non-equivalent carbon atom in the aromatic ring. acs.orgpearson.com This allows for a detailed analysis of regioselectivity during the synthesis of analogues.
Deeper Elucidation of Biological Interaction Mechanisms through Omics Technologies
While initial studies might identify a biological activity, a deeper understanding requires a systems-level approach. Future research should leverage "omics" technologies—such as proteomics and metabolomics—to unravel the complex biological interaction mechanisms of this compound and its derivatives.
Proteomics: This involves the large-scale study of proteins. If an analogue of the target compound shows, for example, antifungal activity, proteomics can identify changes in the entire set of proteins (the "secretome" if they are secreted) of the fungus upon exposure. nih.gov This can reveal which cellular pathways are disrupted, providing clues to the mechanism of action. nih.gov
Metabolomics: This is the study of small molecules, or metabolites, within a cell or organism. Exposure to a chemical can cause distinct changes in metabolic profiles. nih.govnih.gov By analyzing these changes, researchers can identify dysregulated metabolic pathways, such as those related to oxidative stress or purine (B94841) metabolism, which have been observed after exposure to other chemical mixtures. nih.govnih.gov High-resolution mass spectrometry is a key technology in this field. acs.org This approach can pinpoint the specific biochemical consequences of exposure to a compound like this compound.
The EFSA CONTAM Panel has noted that for compounds like 2,4,6-tribromophenol (B41969), the main target organs are the liver and kidneys and that it can induce oxidative stress and apoptosis. nih.gov Omics technologies could be used to explore these effects at a molecular level for novel analogues.
Exploration of Non-Biological Applications (e.g., Material Science, Catalysis)
The utility of this compound analogues need not be confined to biology. The presence of a bromine atom and a phenolic hydroxyl group opens doors to applications in material science and catalysis.
Polymer Science and Flame Retardants: Brominated compounds are among the most effective flame retardants and are widely used in plastics, electronics, and building materials. miljodirektoratet.nobsef.com They act by interrupting the chemical reactions of combustion. bsef.com Future research could investigate the incorporation of this compound derivatives as either additive or reactive flame retardants. The thermal decomposition of materials containing brominated flame retardants, such as tetrabromobisphenol A (TBBPA), is known to produce various bromophenols, highlighting the relevance of this chemical class to fire safety science. researchgate.netcetjournal.it Polymeric flame retardants are of particular interest as their high molecular weight can reduce their potential to bioaccumulate. bsef.comnih.gov
Precursors for Resins and Advanced Materials: Phenolic compounds are fundamental building blocks for resins like benzoxazines. The synthesis of novel triazine-based benzoxazine (B1645224) monomers has utilized brominated phenols as starting materials, suggesting a potential role for analogues of this compound in creating high-performance polymers. nih.gov
Computational Design of Derivatives with Tailored Reactivity or Specific Interactions
The trial-and-error approach to drug and materials discovery is increasingly being replaced by rational, computer-aided design. Future research on this compound should heavily integrate computational modeling to design derivatives with specific, desirable properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the chemical structure of compounds with changes in their biological activity or chemical reactivity. icapsr.comnih.govresearchgate.net By developing QSAR models for a series of analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov These models can identify the key molecular descriptors (e.g., electronic, topological) that govern a compound's function. researchgate.net
Molecular Docking: For biological applications, molecular docking is an invaluable tool. It predicts the preferred orientation of a molecule when bound to a target protein, such as an enzyme. nih.gov This technique can be used to design derivatives of this compound that fit more snugly into an enzyme's active site, potentially increasing their potency and selectivity as inhibitors. nih.govfrontiersin.org Studies on other bromophenols have successfully used docking to understand their inhibition of enzymes like protein tyrosine phosphatase 1B (PTP1B), revealing the specific interactions responsible for their activity. nih.govsigmaaldrich.com
A hypothetical workflow could involve synthesizing a small library of analogues, testing their activity, building a QSAR model, and then using molecular docking to refine the design of next-generation compounds with enhanced performance.
| Computational Tool | Application for this compound Derivatives | Example from Related Compounds |
| QSAR | Predict biological activity (e.g., antioxidant, enzyme inhibition) of novel analogues before synthesis. researchgate.netnih.gov | A QSAR model was established to predict the anti-DPPH radical activity of phenolic compounds. researchgate.net |
| Molecular Docking | Design derivatives with improved binding affinity and selectivity for a specific protein target. nih.gov | Docking studies revealed the binding mode of bromophenol-saccharide hybrids as selective PTP1B inhibitors. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex to confirm binding stability. nih.gov | Molecular dynamics studies confirmed the reason for the selectivity of an inhibitor for PTP1B over TCPTP. nih.gov |
This table is generated based on data from the referenced articles to illustrate the application of computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
